2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one
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Overview
Description
Scientific Research Applications
Depofemin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of steroid chemistry and esterification reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Industry: Utilized in the production of hormonal contraceptives and other pharmaceutical formulations.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H303, H315, H319, and H335 . These indicate that it may be harmful if swallowed (H303), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Preparation Methods
Depofemin is synthesized through a multi-step reaction process. One common method involves the reaction of estradiol with cyclopentanepropionic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in methanol at elevated temperatures, followed by recrystallization from methanol or benzene-petroleum ether to obtain pure estradiol cypionate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Depofemin undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in Depofemin can be hydrolyzed to yield estradiol and cyclopentanepropionic acid.
Oxidation and Reduction: Depofemin can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Depofemin can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions but typically include estradiol and its derivatives .
Mechanism of Action
Depofemin exerts its effects by acting as an agonist of the estrogen receptor, the biological target of estrogens like estradiol. Upon binding to the estrogen receptor, Depofemin modulates the transcription of specific genes involved in the regulation of reproductive and secondary sexual characteristics. This interaction influences various physiological processes, including the menstrual cycle, bone density, and cardiovascular health .
Comparison with Similar Compounds
Depofemin is similar to other estrogen esters such as estradiol valerate and estradiol benzoate. it is unique in its longer duration of action and specific pharmacokinetic properties. For example:
Estradiol Valerate: Another ester of estradiol with a shorter duration of action compared to Depofemin.
Estradiol Benzoate: Known for its rapid onset of action but shorter duration compared to Depofemin.
These differences make Depofemin particularly suitable for applications requiring sustained estrogenic effects.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-11-3-2-5(4-11)6(12)7(8,9)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOAKDAUOWGUJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.